Phase Stability: TiZn as the Most Thermodynamically Stable Phase in the Ti-Zn Binary System
Density functional theory (DFT) calculations demonstrate that among all stable Ti-Zn intermetallic phases, including Ti2Zn, TiZn, TiZn2, TiZn3, TiZn5, Ti3Zn22, and TiZn16, the 1:1 TiZn phase exhibits the highest structural stability [1]. This conclusion is drawn from a comparative analysis of cohesive energies and formation enthalpies, with TiZn showing the most negative formation enthalpy and the highest cohesive energy per atom. This superior thermodynamic stability directly impacts its viability in high-temperature applications and its resistance to phase decomposition, setting it apart from other Ti-Zn intermetallics that may transform or degrade under similar conditions [1].
| Evidence Dimension | Thermodynamic Stability (Qualitative Rank) |
|---|---|
| Target Compound Data | Highest structural stability (most negative formation enthalpy, highest cohesive energy) [1] |
| Comparator Or Baseline | Ti2Zn, TiZn2, TiZn3, TiZn5, Ti3Zn22, TiZn16 (all other calculated Ti-Zn phases) [1] |
| Quantified Difference | TiZn is the most stable phase [1] |
| Conditions | DFT calculations (GGA) at 0 K |
Why This Matters
For procurement, this ensures the selected compound is the most stable and least prone to unwanted phase changes during processing or use, guaranteeing material consistency.
- [1] H. Shou, R. Xie, M. Peng, Y. Duan, Y. Sun. Stability and electronic structures of the TiZn intermetallic compounds: A DFT calculation. Physica B: Condensed Matter 560, 41-45 (2019). View Source
